REACTION_CXSMILES
|
CC(NC(=O)[C:7]1[CH:12]=[CH:11][CH:10]=[C:9](C(F)(F)F)[C:8]=1[Cl:17])C#C.N1[N:23]2[CH:24]=[CH:25][CH:26]=[N:27][C:22]2=[N:21]N=1.[Cl:28][C:29]1[CH:37]=[C:36](F)[CH:35]=[CH:34][C:30]=1[C:31]([Cl:33])=[O:32].[CH3:39][CH2:40]N(C(C)C)C(C)C.[CH:48]1C=CC=C[CH:49]=1.C(Br)C=C>>[Cl:28][C:29]1[CH:37]=[C:36]([Cl:17])[CH:35]=[CH:34][C:30]=1[C:31]([Cl:33])=[O:32].[CH2:48]([C:22]1[N:27]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:26]2[CH:25]=[CH:24][N:23]=[CH:40][C:39]=2[N:21]=1)[CH3:49]
|
Name
|
Intermediate 233
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
CC(C#C)NC(C1=C(C(=CC=C1)C(F)(F)F)Cl)=O
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
N1=NN=C2N1C=CC=N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)F
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
(CuOTf)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for another 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the complete consumption of Intermediate 233
|
Type
|
CUSTOM
|
Details
|
The same workup/purification procedure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 mg | |
YIELD: PERCENTYIELD | 52% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N(C2=C(C=NC=C2)N1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.12 mmol | |
AMOUNT: MASS | 49 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |